molecular formula C15H22N2O2S B14470313 N-(1-Benzylpiperidin-4-yl)-L-cysteine CAS No. 67636-31-1

N-(1-Benzylpiperidin-4-yl)-L-cysteine

Cat. No.: B14470313
CAS No.: 67636-31-1
M. Wt: 294.4 g/mol
InChI Key: DDIOGGVOFWLLOK-AWEZNQCLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-4-yl)-L-cysteine typically involves the reaction of 1-benzylpiperidin-4-one with L-cysteine. The reaction is carried out in an appropriate solvent such as ethanol or THF (tetrahydrofuran) under controlled conditions. The mixture is usually stirred and heated to facilitate the reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-4-yl)-L-cysteine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-(1-Benzylpiperidin-4-yl)-L-cysteine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-4-yl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Benzylpiperidin-4-yl)-L-cysteine include other N-benzylpiperidines and derivatives of L-cysteine. Examples include:

  • N-(1-Benzylpiperidin-4-yl)acetohydrazide
  • N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide

Uniqueness

This compound is unique due to its specific combination of a benzylpiperidine moiety with an L-cysteine residue. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

67636-31-1

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

(2R)-2-[(1-benzylpiperidin-4-yl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H22N2O2S/c18-15(19)14(11-20)16-13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16,20H,6-11H2,(H,18,19)/t14-/m0/s1

InChI Key

DDIOGGVOFWLLOK-AWEZNQCLSA-N

Isomeric SMILES

C1CN(CCC1N[C@@H](CS)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1NC(CS)C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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